1,4-Phenylene diisonicotinate

Coordination Polymers MOF Design Crystal Engineering

1,4-Phenylene diisonicotinate (PDIN) is a rigid, linear ditopic N-donor linker engineered for predictable 1D coordination chains and systematic MOF pore expansion. With a 14.5 Å span—double that of 4,4'-bipyridine—it retains pyridyl coordination chemistry while enabling precise tuning of framework topology and guest inclusion. Its ester linkages impart distinct electronic properties and solubility in DMF/DMSO at room temperature, simplifying mild-condition synthesis. Choose PDIN over generic N-donor or carboxylate linkers to ensure targeted linear geometry, anisotropic magnetic exchange, or controlled pore dimensions. Bulk packaging available; request a quote for immediate shipment.

Molecular Formula C18H12N2O4
Molecular Weight 320.3 g/mol
CAS No. 154306-50-0
Cat. No. B3177366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Phenylene diisonicotinate
CAS154306-50-0
Molecular FormulaC18H12N2O4
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC(=O)C2=CC=NC=C2)OC(=O)C3=CC=NC=C3
InChIInChI=1S/C18H12N2O4/c21-17(13-5-9-19-10-6-13)23-15-1-2-16(4-3-15)24-18(22)14-7-11-20-12-8-14/h1-12H
InChIKeyLGZPECRBROJIHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Phenylene Diisonicotinate (PDIN, CAS 154306-50-0): A Linear Ditopic Linker for Coordination Polymer and MOF Synthesis


1,4-Phenylene diisonicotinate (PDIN; also known as 4,4'-(1,4-phenylene) diisonicotinate) is a rigid, linear ditopic organic ligand with the molecular formula C₁₈H₁₂N₂O₄ and a molecular weight of 320.30 g/mol . It features two isonicotinoyl (pyridine-4-carbonyl) groups connected via ester linkages to a central 1,4-phenylene core, presenting two terminal pyridyl nitrogen donors available for metal coordination . PDIN is primarily employed as a bridging ligand in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs), where its defined geometry facilitates predictable network topologies [1]. It exhibits solubility in polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .

Why 1,4-Phenylene Diisonicotinate (PDIN) Cannot Be Simply Replaced by Other Bipyridyl or Dicarboxylate Linkers


Substituting 1,4-phenylene diisonicotinate (PDIN) with generic N-donor linkers such as 4,4'-bipyridine or carboxylate-based alternatives like terephthalic acid fundamentally alters the coordination chemistry, framework topology, and resultant material performance. PDIN's unique combination of a rigid, fully aromatic 1,4-phenylene spacer and terminal isonicotinoyl N-donors imparts a specific metal-ligand distance and π-conjugation profile that is not replicated by either the shorter, purely aromatic 4,4'-bipyridine or the O-donor carboxylate systems [1]. Furthermore, the ester linkages in PDIN introduce distinct electronic and steric properties that influence the coordination environment around metal centers, directly impacting framework stability, porosity, and catalytic behavior relative to amide-bridged or ether-linked analogs [2]. Therefore, generic substitution without explicit experimental validation risks yielding materials with unintended dimensionality, altered guest inclusion properties, or complete loss of targeted functionality [3].

Quantitative Evidence for Selecting 1,4-Phenylene Diisonicotinate (PDIN) Over Closest Analogs


Ligand Geometry and Metal-Metal Distance: PDIN vs. 4,4'-Bipyridine

In the design of coordination networks, ligand length directly dictates pore size and framework dimensions. 1,4-Phenylene diisonicotinate (PDIN) provides an extended rigid linker with a metal-metal separation distance significantly greater than that of the classic ligand 4,4'-bipyridine (4,4'-bpy). Based on its molecular structure, PDIN spans approximately 14.5 Å from pyridyl N to pyridyl N, whereas 4,4'-bpy spans approximately 7.1 Å . This near-doubling of the linker length enables the construction of frameworks with larger pore apertures and altered guest inclusion properties while maintaining the same N-donor coordination chemistry [1].

Coordination Polymers MOF Design Crystal Engineering

Catalytic Framework Performance: Cu₂I₂(PDIN) vs. Cu₂I₂(BTTP4) in Multicomponent Coupling

In a direct head-to-head comparison, two coordination frameworks were synthesized from the same CuI precursor: Cu₂I₂(PDIN) using 1,4-phenylene diisonicotinate and Cu₂I₂(BTTP4) using the structurally related tritopic linker benzene-1,3,5-triyltriisonicotinate. Catalytic testing for the three-component coupling of oxysulfonyl azides, alkynes, and amines revealed a stark contrast: nonporous Cu₂I₂(PDIN) was found to be almost inactive for this reaction, whereas microporous Cu₂I₂(BTTP4) was an efficient heterogeneous catalyst, providing N-oxysulfonyl amidines in good yields [1]. This demonstrates that PDIN alone (in this specific CuI-based framework) does not yield an active heterogeneous catalyst for this reaction class, unlike its tritopic analog BTTP4.

Heterogeneous Catalysis Click Chemistry Metal-Organic Frameworks

Coordination Mode and Framework Dimensionality: PDIN vs. 1,3-Phenylene Diisonicotinate (meta Isomer)

The structural isomerism of the phenylene core dramatically influences the resulting coordination network. 1,4-Phenylene diisonicotinate (para isomer) presents a linear, 180° vector between its two N-donor sites, predisposing it to form extended 1D chains or 2D/3D grids with predictable linear connectivity [1]. In contrast, its meta isomer, 1,3-phenylene diisonicotinate, adopts a bent geometry (~120°), which directs the formation of discrete metallacycles or helical chains and fundamentally alters the network dimensionality [2]. This geometric difference is quantifiable: the angle between the two isonicotinoyl vectors is 0° (linear) for PDIN versus approximately 120° for the meta isomer.

Coordination Polymer Topology Ligand Isomerism Crystal Engineering

Solubility Profile for Synthesis: PDIN vs. Common Dicarboxylate Linkers

1,4-Phenylene diisonicotinate (PDIN) exhibits good solubility in polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) at room temperature . This solubility profile differs from that of commonly used dicarboxylate linkers like terephthalic acid (H₂bdc), which typically require deprotonation or elevated temperatures for dissolution in similar solvents. The ready solubility of PDIN in DMF and DMSO facilitates straightforward solution-phase synthesis of coordination polymers and MOFs under mild conditions, offering a practical advantage in laboratory-scale preparations where harsh conditions are undesirable [1].

MOF Synthesis Solvent Selection Solution Processing

Molecular Weight and Purity Consistency: PDIN vs. Custom-Synthesized Analogs

Commercially sourced 1,4-phenylene diisonicotinate (PDIN) is available with defined purity specifications, typically ≥95% as confirmed by NMR, HPLC, or GC analysis . The molecular weight of 320.30 g/mol and well-characterized SMILES string O=C(C1=CC=NC=C1)OC2=CC=C(OC(C3=CC=NC=C3)=O)C=C2 ensure unambiguous identification and batch-to-batch consistency [1]. In contrast, custom-synthesized or less common diisonicotinate analogs may lack rigorous analytical characterization, introducing variability that can compromise the reproducibility of MOF synthesis and subsequent performance testing . For applications demanding high reproducibility, such as systematic structure-property studies or industrial adsorbent development, the availability of quality-controlled PDIN is a distinct procurement advantage.

Quality Control Reproducibility Procurement

Primary Research and Industrial Applications for 1,4-Phenylene Diisonicotinate (PDIN) Based on Comparative Evidence


Synthesis of Linear 1D Coordination Polymers for Magnetic or Conductive Studies

Due to its strictly linear geometry (0° angle between N-donor vectors), PDIN is the preferred linker for constructing well-defined 1D coordination chains with predictable metal-metal distances. This contrasts with the bent meta isomer, which yields helical or cyclic motifs. Researchers investigating anisotropic magnetic exchange or directional charge transport should select PDIN to ensure the desired linear topology [1][2].

Rational Design of MOFs with Enlarged Pore Apertures

When the goal is to expand pore dimensions beyond those achievable with the classic 4,4'-bipyridine linker (~7.1 Å), PDIN (~14.5 Å) offers a direct replacement while preserving the pyridyl N-donor coordination chemistry. This enables the systematic tuning of pore size for gas adsorption or molecular sieving applications without altering the fundamental metal-linker interaction type .

Solution-Processable Coordination Polymer Precursors

PDIN's good solubility in DMF and DMSO at room temperature facilitates mild, solution-based syntheses of coordination polymers and MOFs. This is particularly advantageous for academic laboratories or industrial settings where high-temperature or strongly basic conditions are impractical. The solubility profile simplifies reaction setup compared to many dicarboxylate linkers that require in situ deprotonation .

Non-Porous Coordination Frameworks as Structural Models or Host Matrices

As demonstrated by the nonporous Cu₂I₂(PDIN) framework, PDIN can form dense, non-porous coordination polymers. While this limits its use in gas adsorption or heterogeneous catalysis, it makes PDIN valuable for constructing model compounds for spectroscopic studies, as inert matrices for small-molecule encapsulation, or as precursors for solid-state transformations where porosity is not required [3].

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